Propanoic acid, 2-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-3,3,3-trifluoro-2-(dimethylaminocarbonylamino)-, ethyl ester
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Overview
Description
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science . This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a trifluoropropanoate moiety.
Preparation Methods
The synthesis of ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiophene ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Scientific Research Applications
ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of a cyano group, a trifluoropropanoate moiety, and a dimethylcarbamoyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21F3N4O3S |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-2-(dimethylcarbamoylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C16H21F3N4O3S/c1-6-10-9(3)27-12(11(10)8-20)21-15(16(17,18)19,13(24)26-7-2)22-14(25)23(4)5/h21H,6-7H2,1-5H3,(H,22,25) |
InChI Key |
HHJJXGKDGJKDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)N(C)C)C |
Origin of Product |
United States |
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